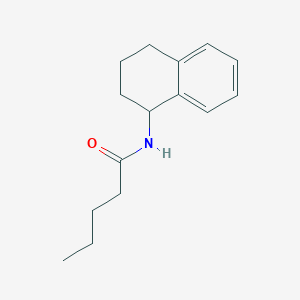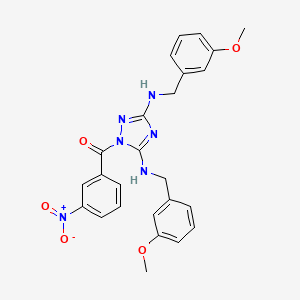![molecular formula C22H20N2O4 B5226639 N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide](/img/structure/B5226639.png)
N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide, also known as FM19G11, is a small molecule compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FM19G11 was first synthesized in 2010 and has since been studied extensively for its various applications in scientific research.
Mecanismo De Acción
N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide works by inhibiting the activity of a protein called FAK (Focal Adhesion Kinase). FAK is involved in various cellular processes, including cell adhesion, migration, and survival. By inhibiting FAK activity, this compound can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, reduce tumor growth, and inhibit cancer cell migration and invasion. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide is its specificity for FAK. This compound has been shown to selectively inhibit FAK activity without affecting other kinases, making it a valuable tool for studying the role of FAK in cellular processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are various future directions for the study of N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to explore the potential of this compound as a therapeutic agent for the treatment of cancer and other diseases. Finally, the role of FAK in various cellular processes and its potential as a therapeutic target should be further investigated.
Métodos De Síntesis
The synthesis of N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide involves the condensation of 2-methoxybenzoyl chloride and N-(2-furylmethyl)glycine methyl ester followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the reaction of the intermediate with 2-phenylacetic acid.
Aplicaciones Científicas De Investigación
N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide has been shown to have various applications in scientific research. One of the most significant applications of this compound is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-20-12-6-5-11-18(20)21(25)24-19(14-16-8-3-2-4-9-16)22(26)23-15-17-10-7-13-28-17/h2-14H,15H2,1H3,(H,23,26)(H,24,25)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNQKXDPCRDEBM-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine](/img/structure/B5226566.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)




![N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5226628.png)
![N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5226646.png)
![3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5226649.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-pyridinylmethyl)piperazine](/img/structure/B5226671.png)
![2-{2-[4-(3-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5226672.png)
